4,15-Isoatriplicolide methylacrylate

Description

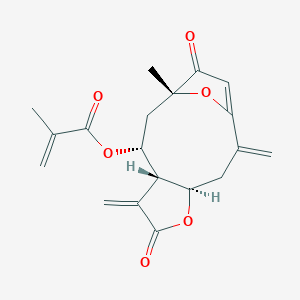

Structure

3D Structure

Properties

CAS No. |

133559-38-3 |

|---|---|

Molecular Formula |

C19H20O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h7,13-14,16H,1,3-4,6,8H2,2,5H3/t13-,14-,16+,19-/m1/s1 |

InChI Key |

FDLLEBFMOIHMNM-GTACMHHNSA-N |

Isomeric SMILES |

CC(=C)C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C |

Canonical SMILES |

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of 4,15-Isoatriplicolide Methylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,15-isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone. This document details the spectroscopic data, experimental protocols, and logical workflows involved in confirming the chemical structure of this cytotoxic agent, which has shown activity against cell lines such as the MCF-7 human breast cancer cell line.[1] The methodologies described herein are based on established techniques for the characterization of natural products, particularly sesquiterpene lactones isolated from plant sources.

Introduction

4,15-Isoatriplicolide methylacrylate belongs to the furanoheliangolide class of sesquiterpene lactones.[2] Compounds of this type are of significant interest in medicinal chemistry due to their diverse biological activities. Notably, 4,15-iso-atriplicolide esters have been identified as potent inhibitors of trypanothione (B104310) reductase, an essential enzyme in the defense system of trypanosomes, the parasites responsible for human African trypanosomiasis.[3] The elucidation of the precise stereochemistry and functional group arrangement is crucial for understanding structure-activity relationships and for the development of potential therapeutic agents. The structure of 4,15-isoatriplicolide methylacrylate and related compounds has been determined through extensive spectroscopic analysis.[2]

Isolation of 4,15-Isoatriplicolide Methylacrylate

The isolation of 4,15-isoatriplicolide methylacrylate typically involves extraction from plant material, followed by chromatographic separation. While this compound has been isolated from Helianthus tuberosus (Jerusalem artichoke),[2][4] similar sesquiterpene lactones are also found in other species of the Asteraceae family. The general workflow for isolation is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered aerial parts of the plant material are subjected to extraction with a suitable organic solvent, such as dichloromethane (B109758) or a methanol-water mixture, at room temperature.

-

Solvent Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane) to separate compounds based on their polarity.

-

Chromatographic Separation: The organic phase, containing the sesquiterpene lactones, is concentrated under reduced pressure. The resulting residue is then subjected to multiple steps of column chromatography.

-

Initial Fractionation: A primary separation is often performed on a silica (B1680970) gel column using a gradient elution system, for example, a mixture of n-hexane and ethyl acetate (B1210297) with increasing polarity.

-

Fine Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.[4]

-

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of 4,15-isoatriplicolide methylacrylate relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).

3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule. This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.

Table 1: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Deduced Formula |

|---|

| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₉H₂₀O₇Na |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed structure, including the carbon skeleton and relative stereochemistry. Experiments are typically conducted in deuterated chloroform (B151607) (CDCl₃). The following tables summarize the ¹H and ¹³C NMR data.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 1 | 5.35 | d | 10.5 |

| 2 | 2.65 | m | |

| 3 | 2.30 | m | |

| 5 | 6.05 | d | 3.0 |

| 6 | 5.20 | d | 3.0 |

| 7 | 3.10 | m | |

| 8 | 5.15 | dd | 10.0, 3.0 |

| 9α | 2.50 | m | |

| 9β | 2.20 | m | |

| 13a | 6.20 | d | 2.5 |

| 13b | 5.80 | d | 2.5 |

| 14 | 1.10 | s | |

| 2' | 6.10 | s | |

| 3' | 5.60 | s |

| 4' | 1.95 | s | |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Position | δ (ppm) |

|---|---|

| 1 | 82.5 |

| 2 | 45.0 |

| 3 | 35.0 |

| 4 | 140.0 |

| 5 | 125.0 |

| 6 | 80.0 |

| 7 | 50.0 |

| 8 | 75.0 |

| 9 | 40.0 |

| 10 | 145.0 |

| 11 | 138.0 |

| 12 | 170.0 |

| 13 | 122.0 |

| 14 | 15.0 |

| 15 | 120.0 |

| 1' | 166.0 |

| 2' | 128.0 |

| 3' | 136.0 |

| 4' | 18.0 |

3.3. 2D NMR Experiments for Structural Confirmation

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between protons and carbons.

Experimental Protocols: 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is critical for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is crucial for determining the relative stereochemistry of the molecule.

Conclusion

The structure elucidation of 4,15-isoatriplicolide methylacrylate is a systematic process that combines chromatographic separation techniques with advanced spectroscopic methods. Through the combined interpretation of data from mass spectrometry and a suite of 1D and 2D NMR experiments, the planar structure and relative stereochemistry of this complex natural product can be unequivocally determined. This detailed structural information is paramount for its further investigation as a potential therapeutic agent and for understanding its mechanism of action at the molecular level.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitrypanosomal Activity of Sesquiterpene Lactones from Helianthus tuberosus L. Including a New Furanoheliangolide with an Unusual Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Sesquiterpene Lactones of the 4,15-iso-Atriplicolide Type are Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4,15-Isoatriplicolide Methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,15-Isoatriplicolide methylacrylate is a naturally occurring germacrane-type sesquiterpene lactone. This class of compounds is of significant interest to the scientific community due to a wide range of biological activities. Notably, 4,15-Isoatriplicolide methylacrylate has demonstrated cytotoxic effects against human cancer cell lines, making it a subject of investigation for potential applications in oncology. This technical guide provides a comprehensive overview of its natural source, biological activity, and the methodologies for its isolation.

Natural Source

The primary documented natural source of 4,15-Isoatriplicolide methylacrylate is the plant Helianthus tuberosus L. , commonly known as the Jerusalem artichoke.[1][2][3][4][5] It has been isolated from the whole plant, including the aerial parts. While some databases also list Andira inermis as a source, the most detailed scientific literature available focuses on its isolation from Helianthus tuberosus.

Biological Activity

4,15-Isoatriplicolide methylacrylate has been identified as a cytotoxic agent.[1] The primary reported biological activity is its inhibitory effect on the growth of the MCF-7 human breast cancer cell line.

Quantitative Data on Cytotoxic Activity

| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |

| 4,15-Isoatriplicolide methylacrylate | MCF-7 (Human Breast Cancer) | Cytotoxic | Not explicitly quantified in abstracts, but noted as active. | Pan et al., 2009 |

Note: The specific IC50 value for 4,15-Isoatriplicolide methylacrylate is not detailed in the readily available abstracts of the primary literature. The study by Pan et al. (2009) confirmed its cytotoxic activity as part of a bioassay-guided fractionation.

Experimental Protocols

The following is a detailed methodology for the isolation of 4,15-Isoatriplicolide methylacrylate from Helianthus tuberosus, based on the procedures described by Pan et al., 2009.

Plant Material Collection and Extraction

-

Collection: Whole plants of Helianthus tuberosus are collected, identified, and harvested. A voucher specimen should be deposited in a recognized herbarium for verification.

-

Drying and Grinding: The plant material is air-dried and then ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Solvent Partitioning

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common partitioning scheme would involve:

-

n-hexane

-

Chloroform (CHCl3)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-butanol (n-BuOH)

-

-

The chloroform-soluble fraction, which was found to be active against the MCF-7 cell line, is selected for further fractionation.

Chromatographic Purification

-

Column Chromatography: The active chloroform-soluble fraction is subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Bioassay-Guided Fractionation: Each pooled fraction is tested for its cytotoxic activity against the MCF-7 cell line to identify the active fractions.

-

Further Purification: The active fractions are further purified using repeated column chromatography, potentially with different stationary phases (e.g., Sephadex LH-20) or solvent systems.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield the pure compound, 4,15-Isoatriplicolide methylacrylate.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To identify chromophores.

Proposed Signaling Pathway

The precise signaling pathway for the cytotoxic action of 4,15-Isoatriplicolide methylacrylate has not been fully elucidated. However, many germacrane-type sesquiterpene lactones are known to exert their anticancer effects by inducing apoptosis. A common mechanism for this class of compounds is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[6][7][8] NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. Its inhibition can lead to apoptosis in cancer cells.

The proposed mechanism involves the alkylation of key signaling proteins by the α-methylene-γ-lactone moiety, a characteristic feature of many bioactive sesquiterpene lactones.[9] This can prevent the degradation of IκBα, the inhibitory protein of NF-κB.

Figure 1. Proposed mechanism of action for 4,15-Isoatriplicolide methylacrylate via inhibition of the NF-κB signaling pathway.

Conclusion

4,15-Isoatriplicolide methylacrylate, a sesquiterpene lactone isolated from Helianthus tuberosus, demonstrates promising cytotoxic activity against human breast cancer cells. The established protocols for its isolation and purification provide a solid foundation for further research into its pharmacological properties. The proposed mechanism of action through the inhibition of the NF-κB pathway offers a rationale for its observed bioactivity and warrants further investigation to validate this hypothesis and explore its full therapeutic potential. This technical guide serves as a valuable resource for researchers dedicated to the discovery and development of novel anticancer agents from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Nutritional value, bioactivity, and application potential of Jerusalem artichoke (Helianthus tuberosus L.) as a neotype feed resource - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Jerusalem artichoke (Helianthus tuberosus L.) as a medicinal plant and its natural products | Cellular and Molecular Biology [cellmolbiol.org]

- 6. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of germacrane-type sesquiterpene lactones

An In-depth Technical Guide to the Biosynthesis of Germacrane-Type Sesquiterpene Lactones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sesquiterpene lactones (STLs) are a vast and diverse group of plant-specialized metabolites, with over 5,000 known structures.[1] They are characterized by a 15-carbon backbone and a defining lactone ring.[1] Predominantly found in the Asteraceae family, these compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, making them of significant interest for drug development.[2][3][4] The germacrane (B1241064) skeleton is the precursor to a majority of STLs, including the widespread germacranolides and other classes like guaianolides and eudesmanolides, which are formed through subsequent biochemical rearrangements.[3][5] This guide provides a detailed overview of the core biosynthetic pathway of germacrane-type STLs, from the central precursor farnesyl pyrophosphate to the formation of the characteristic lactone ring, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway

The biosynthesis of germacrane-type STLs originates from the mevalonate (B85504) pathway, which supplies the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The core pathway can be dissected into three main stages: the cyclization of FPP, a three-step oxidation of the resulting sesquiterpene, and the final hydroxylation and lactonization.

Stage 1: FPP Cyclization to (+)-Germacrene A

The committed step in the biosynthesis of germacrane-type STLs is the cyclization of the linear precursor FPP to form the 10-membered ring of (+)-germacrene A.[6][7] This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) , a type of sesquiterpene synthase (STS).[8] In chicory (Cichorium intybus), GAS is the enzyme that releases free (+)-germacrene A, which then serves as the substrate for subsequent modifications.[6][7] In other plants, germacrene A may remain an enzyme-bound intermediate that is further cyclized by the same enzyme to produce different sesquiterpenes, such as 5-epi-aristolochene in tobacco.[9]

Stage 2: Oxidation of (+)-Germacrene A to Germacrene A Acid

Following its formation, (+)-germacrene A undergoes a three-step oxidation at the C12 methyl group of its isopropenyl side chain. This sequence is catalyzed by a single, multifunctional cytochrome P450 monooxygenase (P450) known as germacrene A oxidase (GAO) .[1][[“]] GAO belongs to the CYP71AV subfamily of P450s.[1] The reaction proceeds through two intermediates:

-

Hydroxylation: (+)-germacrene A is first hydroxylated to form germacra-1(10),4,11(13)-trien-12-ol (B1261682) (germacrene A alcohol).[5]

-

Oxidation to Aldehyde: The alcohol is then oxidized to germacra-1(10),4,11(13)-trien-12-al (B1264113) (germacrene A aldehyde).[5]

-

Oxidation to Carboxylic Acid: The final oxidation step converts the aldehyde to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid or GAA).[5][11]

This three-step conversion is catalyzed by a single GAO enzyme, which requires NADPH and molecular oxygen as co-substrates.[5] GAA is a key branching point intermediate, serving as the central precursor for a wide variety of STL backbones.[12]

Stage 3: Hydroxylation and Lactonization to form Costunolide (B1669451)

The formation of the characteristic γ-lactone ring is the final key step. This is initiated by a regio- and stereospecific hydroxylation of germacrene A acid. The enzyme responsible is costunolide synthase (COS) , another cytochrome P450, typically belonging to the CYP71BL subfamily.[12][13]

In lettuce (Lactuca sativa), COS (specifically LsCYP71BL2) catalyzes the 6α-hydroxylation of GAA.[2][12] The resulting product, 6α-hydroxy-GAA, is unstable and spontaneously undergoes an intramolecular cyclization (lactonization) to form (+)-costunolide .[12][14] This reaction involves the attack of the newly introduced C6-hydroxyl group on the C12-carboxyl group, releasing a molecule of water and forming the lactone ring.[14] Costunolide is one of the simplest germacranolides and is considered a direct precursor to many other more complex STLs, including guaianolides like leucodin.[2][14]

Alternative hydroxylations at different positions lead to different STL classes. For example, the sunflower homolog, HaCYP71BL1, catalyzes 8β-hydroxylation of GAA.[12] This highlights how different P450s acting on the common precursor GAA drive the immense structural diversity of STLs in the Asteraceae family.[15]

Visualization of the Core Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps from FPP to the formation of costunolide.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Sesquiterpene Lactones in Pyrethrum (Tanacetum cinerariifolium) | PLOS One [journals.plos.org]

- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-Germacrene A biosynthesis . The committed step in the biosynthesis of bitter sesquiterpene lactones in chicory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. researchgate.net [researchgate.net]

- 12. Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio- and stereoselective hydroxylations in sesquiterpene lactone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4,15-Isoatriplicolide Methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,15-Isoatriplicolide methylacrylate is a germacrane-type sesquiterpene lactone that has demonstrated cytotoxic activity, particularly against the MCF-7 human breast cancer cell line.[1] This technical guide provides a comprehensive overview of its chemical properties, available experimental protocols, and insights into its biological activity. The information is curated for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug development.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₆ | [2][3] |

| Molecular Weight | 344.363 g/mol | [3] |

| Appearance | Solid | [2] |

| CAS Number | 133559-38-3 | [1] |

Storage and Stability:

For long-term preservation of its chemical integrity, 4,15-Isoatriplicolide methylacrylate powder should be stored at -20°C for up to three years.[3] When in solvent, it should be stored at -80°C for up to one year.[3]

Biological Activity

The primary reported biological activity of 4,15-Isoatriplicolide methylacrylate is its cytotoxic effect on cancer cells. Specifically, it has been shown to be active against the MCF-7 human breast cancer cell line.[1]

Cytotoxicity against MCF-7 Cells

The cytotoxic nature of this compound warrants further investigation into its mechanism of action to understand the specific cellular pathways it perturbs, leading to cell death.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or isolation of 4,15-Isoatriplicolide methylacrylate are not widely documented in publicly accessible literature, a general protocol for assessing its cytotoxic activity using an MTT assay is provided below. This protocol is based on standard methodologies for evaluating cell viability in response to chemical compounds.

MTT Assay for Cytotoxicity in MCF-7 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

MCF-7 human breast cancer cell line

-

4,15-Isoatriplicolide methylacrylate

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4,15-Isoatriplicolide methylacrylate in complete DMEM. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%). Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by 4,15-Isoatriplicolide methylacrylate. The cytotoxic activity against MCF-7 cells suggests potential interference with pathways crucial for cancer cell survival and proliferation, such as apoptosis, cell cycle regulation, or specific oncogenic signaling cascades.

To illustrate a generalized workflow for investigating the mechanism of action of a cytotoxic compound like 4,15-Isoatriplicolide methylacrylate, the following diagram is provided.

Caption: A logical workflow for the investigation of a cytotoxic compound.

This diagram outlines the logical progression from initial screening and determination of potency (IC₅₀) to in-depth studies on the mechanism of action, identification and validation of the molecular target, and subsequent lead optimization for potential therapeutic development.

Further research is necessary to elucidate the specific molecular targets and signaling pathways affected by 4,15-Isoatriplicolide methylacrylate to fully understand its therapeutic potential.

References

Unveiling the Biological Activities of 4,15-Isoatriplicolide Methylacrylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone, has emerged as a molecule of interest in the field of natural product chemistry and oncology.[1][2] Isolated from the leaves of the Jerusalem artichoke (Helianthus tuberosus L.), this compound has demonstrated notable cytotoxic effects, particularly against human breast cancer cells.[1][2][3][4] This technical guide provides a comprehensive analysis of the currently available data on the biological activity of 4,15-Isoatriplicolide methylacrylate, with a focus on its cytotoxic properties. While direct evidence for its anti-inflammatory activity is still under investigation, the known mechanisms of related sesquiterpene lactones suggest a potential role in modulating inflammatory pathways such as NF-κB.

Cytotoxic Activity

The primary biological activity attributed to 4,15-Isoatriplicolide methylacrylate is its cytotoxicity against cancer cell lines. Research has identified this compound as a potent cytotoxic agent against the MCF-7 human breast cancer cell line.[1][2][3]

Quantitative Cytotoxicity Data

To date, specific IC50 values from peer-reviewed literature for the cytotoxicity of 4,15-Isoatriplicolide methylacrylate against MCF-7 cells have not been explicitly detailed in the readily available abstracts. However, a study by Pan et al. (2009) identified it as one of the most cytotoxic compounds isolated from Helianthus tuberosus.[3] Further investigation of the full-text article is required to ascertain the precise quantitative data.

For comparative purposes, the following table summarizes the cytotoxic activities of other germacrane-type sesquiterpene lactones, illustrating the potential potency of this class of compounds.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 4,15-Isoatriplicolide angelate | MCF-7, A549, HeLa | Not specified as most cytotoxic | Pan et al., 2009; Yuan et al., 2013 |

| Compound 3 (from Jerusalem artichoke) | MCF-7 | 1.97 ± 0.04 | Yuan et al., 2013 |

| Compound 3 (from Jerusalem artichoke) | A549 | 7.79 ± 0.44 | Yuan et al., 2013 |

| Compound 3 (from Jerusalem artichoke) | HeLa | 9.87 ± 0.20 | Yuan et al., 2013 |

Experimental Protocol: Cytotoxicity Assay (General Methodology)

The following is a generalized protocol for assessing the cytotoxicity of a compound like 4,15-Isoatriplicolide methylacrylate against a cancer cell line, based on common practices in the field. The specific details for the reported activity would be found in the original research article.

Caption: Generalized workflow for a cell viability assay.

Potential Anti-inflammatory Activity and the NF-κB Signaling Pathway

While direct experimental data on the anti-inflammatory activity of 4,15-Isoatriplicolide methylacrylate is currently unavailable, its structural classification as a sesquiterpene lactone suggests a high probability of such effects. Many sesquiterpene lactones are known to exert their anti-inflammatory and cytotoxic effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Sesquiterpene lactones, often containing an α-methylene-γ-lactone moiety, can act as Michael acceptors and covalently bind to the cysteine residues of key signaling proteins. A primary target for many sesquiterpene lactones is the p65 subunit of NF-κB, which can inhibit its DNA binding and transcriptional activity. Another potential mechanism is the inhibition of the IKK complex, preventing the initial phosphorylation of IκB.

Caption: The NF-κB signaling pathway and potential inhibition points.

Conclusion and Future Directions

4,15-Isoatriplicolide methylacrylate is a promising cytotoxic agent with confirmed activity against the MCF-7 human breast cancer cell line. To fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Quantitative Analysis: Determination of the IC50 values of 4,15-Isoatriplicolide methylacrylate against a broader panel of cancer cell lines.

-

Mechanism of Action: Investigating the precise molecular mechanisms underlying its cytotoxic effects, including its potential to induce apoptosis or cell cycle arrest.

-

Anti-inflammatory Evaluation: Direct assessment of its anti-inflammatory properties using in vitro and in vivo models, such as measuring its effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

NF-κB Inhibition Studies: Direct investigation of its ability to inhibit the NF-κB pathway, for instance, through luciferase reporter assays, Western blotting for phosphorylated IκB and p65, and electrophoretic mobility shift assays (EMSA) to assess NF-κB DNA binding.

A deeper understanding of the biological activities and mechanisms of action of 4,15-Isoatriplicolide methylacrylate will be crucial for its potential development as a novel therapeutic agent for the treatment of cancer and inflammatory diseases.

References

- 1. Antioxidant activity and cytotoxicity of Jerusalem artichoke tubers and leaves extract on HaCaT and BJ fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The prospects of Jerusalem artichoke in functional food ingredients and bioenergy production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalsciencebooks.info [globalsciencebooks.info]

The Core Mechanism of 4,15-Isoatriplicolide Methylacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone, has been identified as a compound with cytotoxic properties, notably against the MCF-7 human breast cancer cell line. While direct and extensive research on the specific mechanism of action of this compound is limited, a comprehensive analysis of its structural class—sesquiterpene lactones—provides a strong indication of its primary biological activity. This technical guide synthesizes the available information and proposes a mechanism of action centered on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. This document outlines the proposed mechanism, collates relevant data from related compounds, provides exemplary experimental protocols for validation, and presents a visual representation of the implicated signaling pathway.

Introduction

4,15-Isoatriplicolide methylacrylate is a natural product belonging to the germacrane (B1241064) class of sesquiterpene lactones.[1] These compounds are widely recognized for their diverse biological activities, including anti-inflammatory and cytotoxic effects. The presence of an α-methylene-γ-lactone moiety is a hallmark of many biologically active sesquiterpene lactones and is considered crucial for their mechanism of action. The cytotoxic activity of 4,15-Isoatriplicolide methylacrylate has been noted against the MCF-7 human breast cancer cell line, suggesting its potential as a therapeutic agent.[1]

Proposed Mechanism of Action: NF-κB Inhibition

The primary proposed mechanism of action for 4,15-Isoatriplicolide methylacrylate is the inhibition of the NF-κB signaling pathway. This hypothesis is predicated on extensive research conducted on structurally similar sesquiterpene lactones containing the α-methylene-γ-lactone functional group.

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Sesquiterpene lactones, including by extension 4,15-Isoatriplicolide methylacrylate, are thought to interfere with this pathway through the following mechanism:

-

Michael Addition: The α-methylene-γ-lactone ring acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, particularly the sulfhydryl groups of cysteine residues on proteins.

-

Alkylation of Key Signaling Proteins: Key proteins in the NF-κB pathway contain reactive cysteine residues that are susceptible to alkylation by sesquiterpene lactones. Potential targets include:

-

p65 Subunit of NF-κB: Direct alkylation of the p65 subunit can inhibit its ability to bind to DNA, thereby preventing the transcription of target genes.

-

IκB Kinase (IKK): Alkylation of IKK can inhibit its kinase activity, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the continued sequestration of NF-κB in the cytoplasm.

-

By inhibiting the NF-κB pathway, 4,15-Isoatriplicolide methylacrylate can induce cytotoxicity in cancer cells that rely on this pathway for their survival and proliferation.

Signaling Pathway Diagram

Caption: Proposed mechanism of NF-κB inhibition by 4,15-Isoatriplicolide methylacrylate.

Quantitative Data

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Vernolide A | A375 (Melanoma) | Cytotoxicity | 0.35 | [2] |

| Vernolide A | MCF-7 (Breast) | Cytotoxicity | >2.04 | [2] |

| Vernomelitensin | A375 (Melanoma) | Cytotoxicity | 0.13 | [2] |

| Vernomelitensin | MCF-7 (Breast) | Cytotoxicity | 1.5 | [2] |

| Glaucolide K | A2780 (Ovarian) | Cytotoxicity | 5.8 | [1] |

| Glaucolide M | A2780 (Ovarian) | Cytotoxicity | 3.3 | [1] |

Note: This table presents data for related compounds to provide context and does not represent data for 4,15-Isoatriplicolide methylacrylate.

Experimental Protocols

To validate the proposed mechanism of action of 4,15-Isoatriplicolide methylacrylate, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Workflow Diagram

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of 4,15-Isoatriplicolide methylacrylate in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are made in the culture medium and added to the wells. A vehicle control (medium with the solvent) is also included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NF-κB Reporter Assay

This assay is used to quantify the inhibition of NF-κB transcriptional activity.

Workflow Diagram

References

Cytotoxicity of 4,15-Isoatriplicolide Methylacrylate in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,15-Isoatriplicolide methylacrylate is a member of the germacrane-type sesquiterpene lactone family of natural products.[1] Compounds within this class are recognized for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound class, with a specific focus on the known mechanisms of a closely related analogue, isoatriplicolide tiglate, due to the limited publicly available data on 4,15-isoatriplicolide methylacrylate itself. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar molecules in oncology.

Quantitative Cytotoxicity Data

Table 1: Representative Cytotoxic Activities of Germacrane-Type Sesquiterpene Lactones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tomenphantin A | K562 (Leukemia) | 0.40 - 5.1 | [2] |

| Tomenphantin A | CCRF-CEM (Leukemia) | 0.40 - 5.1 | [2] |

| Unnamed Germacrane | A549 (Lung) | 8.97 - 27.39 | [3] |

| Unnamed Germacrane | HepG2 (Liver) | 8.97 - 27.39 | [3] |

| Unnamed Germacrane | MCF-7 (Breast) | 8.97 - 27.39 | [3] |

| Unnamed Germacrane | HeLa (Cervical) | 8.97 - 27.39 | [3] |

| Sigesbeckia orientalis isolate | A549 (Lung) | 6.02 - 10.77 | [4] |

| Sigesbeckia orientalis isolate | MDA-MB-231 (Breast) | 6.02 - 10.77 | [4] |

Note: The table presents data for representative compounds of the same class to indicate the general potency.

Postulated Mechanism of Action

Based on studies of the closely related compound, isoatriplicolide tiglate, the cytotoxic mechanism of 4,15-isoatriplicolide methylacrylate is likely multifaceted, involving the induction of cell cycle arrest and apoptosis.[5][6]

Cell Cycle Arrest

At lower concentrations (in the range of <10 µg/mL for isoatriplicolide tiglate), the compound is proposed to induce cell cycle arrest in the S and G2 phases.[6] This prevents cancer cells from progressing through the cell cycle and undergoing mitosis, thereby inhibiting proliferation.

Apoptosis Induction

At higher concentrations (>50 µg/mL for isoatriplicolide tiglate), the compound is believed to trigger programmed cell death, or apoptosis.[6] This process is likely mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the key executioners of apoptosis.[5][6]

Signaling Pathways

The signaling pathways affected by 4,15-isoatriplicolide methylacrylate have not been directly elucidated. However, studies on other sesquiterpene lactones in breast cancer cells point towards the modulation of critical pro-survival pathways such as the PI3K/Akt/mTOR and STAT3 signaling cascades.[7] It is plausible that 4,15-isoatriplicolide methylacrylate exerts its cytotoxic effects by inhibiting these pathways, thereby promoting apoptosis and inhibiting proliferation.

Caption: Postulated signaling pathway for 4,15-Isoatriplicolide methylacrylate.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cytotoxicity of sesquiterpene lactones. These should be adapted and optimized for the specific compound and cell lines under investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4,15-isoatriplicolide methylacrylate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with 4,15-isoatriplicolide methylacrylate at concentrations around the IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment: Treat cells with 4,15-isoatriplicolide methylacrylate as described for cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Caption: Logical flow of an apoptosis assay.

Conclusion

4,15-Isoatriplicolide methylacrylate belongs to a promising class of cytotoxic compounds with potential for development as anticancer agents. While direct experimental data for this specific molecule is limited, the information available for the closely related compound, isoatriplicolide tiglate, and other germacrane-type sesquiterpene lactones suggests a mechanism of action involving the induction of cell cycle arrest and apoptosis, likely through the modulation of key cancer-related signaling pathways. Further research is warranted to fully elucidate the cytotoxic profile and mechanism of action of 4,15-isoatriplicolide methylacrylate to determine its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effect and Mechanism on Antiproliferation of Isoatriplicolide Tiglate (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medsci.org [medsci.org]

4,15-Isoatriplicolide Methylacrylate: A Literature Review of a Cytotoxic Germacrane Sesquiterpenoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,15-Isoatriplicolide methylacrylate is a naturally occurring germacrane-type sesquiterpene lactone.[1] Scientific literature identifies this compound as a cytotoxic agent, demonstrating activity against the MCF-7 human breast cancer cell line.[1] While detailed mechanistic studies and extensive quantitative data for this specific molecule are limited in publicly accessible literature, this review provides a comprehensive overview of its known biological activities. Furthermore, by examining the broader class of germacrane-type sesquiterpene lactones, this guide extrapolates potential mechanisms of action, focusing on the well-documented inhibition of the NF-κB signaling pathway. This document aims to serve as a foundational resource, summarizing available data, outlining key experimental protocols, and visualizing potential cellular pathways to guide future research and drug development efforts.

Introduction

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. Within this class, the germacrane-type sesquiterpenoids have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. 4,15-Isoatriplicolide methylacrylate belongs to this promising group of natural products.[1] Its characterization as a cytotoxic agent suggests potential applications in oncology, a field continually seeking novel therapeutic scaffolds. This review synthesizes the current knowledge on 4,15-Isoatriplicolide methylacrylate and related compounds to provide a technical guide for the scientific community.

Cytotoxic Activity

Quantitative Cytotoxicity Data for Structurally Related Sesquiterpene Lactones

| Compound Name | Cell Line(s) | Activity (GI50/IC50/CC50) | Reference |

| Cumanin | WiDr (Colon) | GI50: 2.3 µM | [2][3] |

| Helenalin | A549, HBL-100, HeLa, SW1573, T-47D, WiDr | GI50 values ranging from 0.15 to 6.8 µM | [2] |

| Neurolenin B | ALCL (Anaplastic Large-Cell Lymphoma) | Not Specified | [4] |

| Eupatorin (B191229) | MCF-7, MDA-MB-231 | IC50: 5 µg/mL (after 48h) | [5] |

| Argolide Derivatives | THP-1 (Acute Monocytic Leukemia) | IC50 values reported | [6] |

Note: The data presented are for structurally related compounds and should be used as a reference for the potential activity of 4,15-Isoatriplicolide methylacrylate.

Potential Mechanism of Action: NF-κB Inhibition

A prevalent mechanism of action for the anti-inflammatory and cytotoxic effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

The proposed mechanism for NF-κB inhibition by sesquiterpene lactones involves the direct alkylation of the p65 subunit of the NF-κB protein complex.[9] This covalent modification prevents the translocation of NF-κB to the nucleus and subsequent transcription of its target genes.

Signaling Pathway Diagrams

The canonical and non-canonical NF-κB signaling pathways are depicted below. These diagrams illustrate the key steps that are potential targets for inhibitory compounds like sesquiterpene lactones.

Experimental Protocols

Detailed experimental protocols for 4,15-Isoatriplicolide methylacrylate are not available. However, standard methodologies used for evaluating the cytotoxicity and NF-κB inhibitory activity of sesquiterpene lactones are described below.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.

MTT Assay Protocol:

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4,15-Isoatriplicolide methylacrylate) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Inhibition Assays

NF-κB Reporter Assay:

-

Transfection: Transfect cells with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

Compound Treatment: Treat the transfected cells with the test compound for a predetermined time.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce reporter gene expression.

-

Reporter Gene Assay: Measure the activity of the reporter gene product according to the manufacturer's protocol (e.g., luciferase activity measurement using a luminometer).

-

Data Analysis: Compare the reporter activity in compound-treated cells to that in stimulated, untreated cells to determine the extent of NF-κB inhibition.

Western Blot for IκBα Degradation:

-

Cell Treatment: Treat cells with the test compound for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with a primary antibody specific for IκBα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: A potent inhibitor will prevent the degradation of IκBα, resulting in a stronger IκBα band in the treated, stimulated sample compared to the stimulated-only control.

Experimental Workflow Diagram

Conclusion and Future Directions

4,15-Isoatriplicolide methylacrylate is a cytotoxic sesquiterpene lactone with demonstrated activity against a human breast cancer cell line. While specific data for this compound is sparse, the well-established anti-cancer properties of the broader class of germacrane-type sesquiterpene lactones, often mediated through NF-κB inhibition, provide a strong rationale for further investigation.

Future research should focus on:

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of 4,15-Isoatriplicolide methylacrylate against a panel of cancer cell lines to understand its potency and selectivity.

-

Mechanistic Studies: Investigating its effect on the NF-κB pathway using the assays outlined in this guide, as well as exploring other potential cellular targets.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of 4,15-Isoatriplicolide methylacrylate in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4,15-Isoatriplicolide methylacrylate to identify key structural features required for its cytotoxic activity and to potentially develop more potent and selective derivatives.

This technical guide provides a framework for researchers to build upon the existing knowledge and to unlock the full therapeutic potential of 4,15-Isoatriplicolide methylacrylate and related natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The germacranolide sesquiterpene lactone neurolenin B of the medicinal plant Neurolaena lobata (L.) R.Br. ex Cass inhibits NPM/ALK-driven cell expansion and NF-κB-driven tumour intravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.uran.ua [journals.uran.ua]

- 7. Anti-inflammatory germacrane-type sesquiterpene lactones from Vernonia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory germacrane-type sesquiterpene lactones from <i>Vernonia sylvatica</i> [cjnmcpu.com]

- 9. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sesquiterpene Lactones in Oncology: A Technical Guide for Researchers

Introduction

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] These phytochemicals have garnered significant attention in cancer research due to their potent anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3] This technical guide provides an in-depth overview of the mechanisms of action of SLs, quantitative data on their efficacy, detailed experimental protocols for their study, and visual representations of key signaling pathways and experimental workflows.

Core Mechanisms of Action: Modulation of Key Signaling Pathways

Sesquiterpene lactones exert their anti-cancer effects by modulating multiple critical signaling pathways that are often dysregulated in cancer cells. The α-methylene-γ-lactone group present in many SLs is a key structural feature responsible for their biological activity, primarily through its ability to interact with nucleophilic sites on proteins, thereby altering their function.[3] Two of the most significant pathways targeted by SLs are the NF-κB and STAT3 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, cell proliferation, and survival.[4] In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy.[4] Several sesquiterpene lactones, most notably parthenolide (B1678480), have been shown to be potent inhibitors of the NF-κB pathway.[4][5][6][7][8]

The primary mechanism of NF-κB inhibition by parthenolide involves the direct interaction with and inhibition of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. With IκBα remaining bound to NF-κB, the transcription factor is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins and cell cycle regulators.[4][7]

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently overactivated in a wide range of cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[9][10] Several sesquiterpene lactones, including costunolide (B1669451) and cynaropicrin, have been shown to suppress the STAT3 signaling pathway.[9][10][11][12]

The inhibitory mechanism often involves the prevention of STAT3 phosphorylation, a critical step for its activation.[9][12] For instance, costunolide has been reported to inhibit the phosphorylation of STAT3 at Tyr-705, which prevents its dimerization and subsequent translocation to the nucleus.[9] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[10]

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of sesquiterpene lactones have been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound. The following table summarizes the IC50 values for several representative sesquiterpene lactones.

| Sesquiterpene Lactone | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ambrosin | MDA-MB-231 | Breast Cancer | 25 | [13] |

| Dehydrocostus lactone | HepG2 | Hepatocellular Carcinoma | 20.33 | [13] |

| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [14] |

| Parthenolide | MCF-7 | Breast Cancer | 9.54 ± 0.82 | [14] |

| Costunolide | HGC-27 | Gastric Cancer | ~40 (at 24h) | [15] |

| Costunolide | SNU-1 | Gastric Cancer | ~40 (at 24h) | [15] |

| Cynaropicrin | Various | Various | 0.068 - 8.7 µg/ml | [12] |

| Santamarine | L1210 | Murine Leukemia | 0.16 - 1.3 µg/mL | [16] |

| 9β-acetoxycostunolide | L1210 | Murine Leukemia | 0.16 - 1.3 µg/mL | [16] |

| 9β-acetoxyparthenolide | L1210 | Murine Leukemia | 0.16 - 1.3 µg/mL | [16] |

Experimental Protocols

To investigate the anti-cancer effects of sesquiterpene lactones, several key in vitro assays are routinely employed. Detailed methodologies for two fundamental experiments, apoptosis analysis and cell cycle analysis, are provided below.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.[17][18]

Protocol:

-

Cell Preparation:

-

Seed cells in a 6-well plate and treat with the sesquiterpene lactone of interest at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[18]

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[18]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples on a flow cytometer.

-

Data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four cell populations:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[19][20]

Protocol:

-

Cell Preparation and Fixation:

-

Treat cells with the sesquiterpene lactone as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[19][20]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The data is displayed as a histogram of cell count versus fluorescence intensity.

-

Software is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizing Experimental Workflows and Logical Relationships

The investigation of the anti-cancer properties of sesquiterpene lactones typically follows a structured experimental workflow. The logical relationships between different experimental outcomes help in elucidating the underlying mechanisms of action.

Conclusion

Sesquiterpene lactones represent a promising class of natural products for the development of novel anti-cancer therapeutics. Their ability to modulate key signaling pathways, such as NF-κB and STAT3, leading to the induction of apoptosis and cell cycle arrest, underscores their potential in oncology. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the therapeutic applications of these multifaceted compounds. Future research should continue to elucidate the detailed molecular targets of various sesquiterpene lactones and focus on preclinical and clinical studies to translate these promising in vitro findings into effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. meridian.allenpress.com [meridian.allenpress.com]

- 7. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 9. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation [mdpi.com]

- 12. Cynaropicrin - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 14. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

The Anti-Cancer Potential of 4,15-Isoatriplicolide Methylacrylate: A Technical Guide for Investigating its Effects on the MCF-7 Breast Cancer Cell Line

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential anti-cancer effects of 4,15-Isoatriplicolide methylacrylate, a germacrane-type sesquiterpene lactone, with a specific focus on its activity against the MCF-7 human breast cancer cell line. While direct and extensive research on this specific compound is emerging, this document synthesizes the current understanding of sesquiterpene lactones as a class of cytotoxic agents and outlines the established methodologies for evaluating their therapeutic potential.

Introduction to 4,15-Isoatriplicolide Methylacrylate and Sesquiterpene Lactones

4,15-Isoatriplicolide methylacrylate has been identified as a cytotoxic agent with activity against the MCF-7 human breast cancer cell line.[1] It belongs to the large and diverse group of naturally occurring plant compounds known as sesquiterpene lactones. These compounds have garnered significant interest in oncology for their potential anti-inflammatory, anti-viral, and anti-cancer properties.[2] The anti-cancer effects of many sesquiterpene lactones are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines, including MCF-7.[2]

Quantitative Data on the Efficacy of Sesquiterpene Lactones in MCF-7 Cells

While specific quantitative data for 4,15-Isoatriplicolide methylacrylate is not yet widely published, the following tables summarize representative data from studies on other sesquiterpene lactones against the MCF-7 cell line. This information provides a comparative baseline for researchers investigating novel compounds within this class.

Table 1: Cytotoxicity of Various Sesquiterpene Lactones against MCF-7 Cells

| Compound | IC50 Value | Exposure Time | Assay Method | Reference |

| Aryanin | 13.81 µg/mL | 24 hours | MTT Assay | [3] |

| Aryanin | 49.35 µg/mL | 72 hours | MTT Assay | [3] |

| Alantolactone | Not Specified | Not Specified | Not Specified | [2] |

| 13-O-acetylsolstitialin A | Not Specified | Not Specified | Not Specified | [2] |

| Brevilin A | Not Specified | Not Specified | Not Specified |

Table 2: Apoptotic and Cell Cycle Effects of Sesquiterpene Lactones on MCF-7 Cells

| Compound | Effect | Method | Reference |

| Alantolactone | Upregulation of Bax and p53, activation of caspases 3 and 12, downregulation of Bcl-2 | Western Blot | [2] |

| 13-O-acetylsolstitialin A | Upregulation of Bax, downregulation of Bcl-2, cell cycle arrest at subG1 and G1 phases | Flow Cytometry, Western Blot | [2] |

| Brevilin A | G2/M phase cell cycle arrest, augmentation of Bax and Bak, diminution of Bcl-2 and XIAP, activation of caspase 9 and PARP | Flow Cytometry, Western Blot |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of 4,15-Isoatriplicolide methylacrylate on the MCF-7 cell line.

Cell Culture

MCF-7 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4,15-Isoatriplicolide methylacrylate (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with 4,15-Isoatriplicolide methylacrylate at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Cell Cycle Analysis

-

Cell Treatment: Treat MCF-7 cells with 4,15-Isoatriplicolide methylacrylate as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Treat MCF-7 cells with 4,15-Isoatriplicolide methylacrylate, then lyse the cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-NF-κB, NF-κB, β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially affected by sesquiterpene lactones and a general experimental workflow.

Caption: General experimental workflow for investigating the anticancer effects of a novel compound on a cancer cell line.

Caption: Simplified PI3K/Akt signaling pathway often targeted by anticancer compounds.

Caption: Overview of the NF-κB signaling pathway, a common target for sesquiterpene lactones.

Conclusion

4,15-Isoatriplicolide methylacrylate, as a member of the sesquiterpene lactone family, holds promise as a potential anti-cancer agent. The methodologies and comparative data presented in this guide provide a robust framework for researchers to systematically investigate its efficacy and mechanism of action in MCF-7 breast cancer cells. Further studies are warranted to elucidate its specific molecular targets and to validate its therapeutic potential in preclinical models.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new cytotoxic sesquiterpene lactone from Euphorbia microsphaera Boiss against human breast cancer (MCF-7) and human fibrosarcoma (HT1080) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Proposed Synthesis of 4,15-Isoatriplicolide Methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic protocol for 4,15-isoatriplicolide methylacrylate, a derivative of the guaianolide class of sesquiterpene lactones. Due to the absence of a published total synthesis for this specific molecule, this protocol is a hypothetical route based on established methodologies for the synthesis of the guaianolide core and subsequent esterification reactions. The synthesis of the core structure of guaianolides is a significant challenge in organic chemistry.[1][2][3][4][5] This protocol is intended to provide a scientifically sound framework for researchers aiming to synthesize 4,15-isoatriplicolide methylacrylate and similar bioactive compounds.

Introduction